molecular formula C9H16FNO2 B2385099 Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate CAS No. 2375276-04-1

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate

Cat. No.: B2385099
CAS No.: 2375276-04-1
M. Wt: 189.23
InChI Key: GBMFSNFUNLMGMM-SNAWJCMRSA-N
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Description

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a fluorobut-2-enyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate fluorobut-2-enyl halide under basic conditions. Common bases used in this reaction include cesium carbonate and triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively cleaved under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate is unique due to its combination of a fluorobut-2-enyl group and a tert-butyl carbamate group. This combination provides both steric protection and the ability to undergo specific chemical transformations, making it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMFSNFUNLMGMM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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